molecular formula C4H4N2O2S B8620238 4-Aminocarbonyl-4-thiazoline-2-one

4-Aminocarbonyl-4-thiazoline-2-one

Cat. No. B8620238
M. Wt: 144.15 g/mol
InChI Key: KJHXZGKRFONDCT-UHFFFAOYSA-N
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Patent
US03948925

Procedure details

48 g of 4-methoxycarbonyl-4-thiazoline-2-one were added to 600 ml of concentrated aqueous ammonium hydroxide and the mixture was stirred for 24 hours. The mixture was acidified and filtered to obtain 30 g of 4-aminocarbonyl-4-thiazoline-2-one in the form of white crystals melting at 261°C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:6][C:7](=[O:10])[S:8][CH:9]=1)=O.[OH-].[NH4+:12]>>[NH2:12][C:3]([C:5]1[NH:6][C:7](=[O:10])[S:8][CH:9]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
COC(=O)C=1NC(SC1)=O
Name
Quantity
600 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC(=O)C=1NC(SC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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